HRMS Resolution of 13C-15N Serine Isotopologues
In direct head-to-head comparisons, low-resolution mass spectrometry cannot resolve the mass difference between a ¹³C and a ¹⁵N label in serine (Δm ≈ 0.0063 Da), resulting in identical observed signals for ¹³C₁-¹⁵N₀, ¹³C₀-¹⁵N₁, and ¹³C₁-¹⁵N₁ isotopologues. High-resolution MS (HRMS), however, cleanly distinguishes these species, enabling unambiguous determination of the labeling pattern. This differentiation is critical for deconvoluting complex metabolic fluxes. [1]
| Evidence Dimension | Analytical Resolution of Isotopologues |
|---|---|
| Target Compound Data | Unique solution of labeling pattern achieved for ¹³C₁-¹⁵N₁ serine mixture. |
| Comparator Or Baseline | Low-resolution MS: labeling pattern unsolvable; all three isotopologues (¹³C₁-¹⁵N₀, ¹³C₀-¹⁵N₁, ¹³C₁-¹⁵N₁) produce identical observations. |
| Quantified Difference | Qualitative distinction: 'unique solution' vs. 'unsolvable'. |
| Conditions | High-resolution mass spectrometry (HRMS) vs. low-resolution MS analysis of serine isotopologue mixtures. |
Why This Matters
This resolution is a prerequisite for accurate quantification of dual-isotope tracer experiments, directly impacting the validity of metabolic flux models and the procurement decision for HRMS-based metabolomics workflows.
- [1] Newman AC, Labuschagne CF, Vousden KH, Maddocks ODK. Use of 13C315N1-serine or 13C515N1-methionine for studying methylation dynamics in cancer cell metabolism and epigenetics. Fig. 2. Nature Portfolio. 2021. View Source
